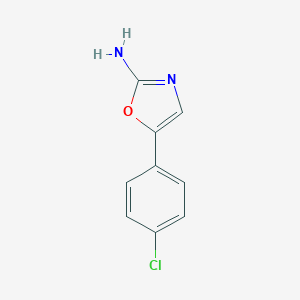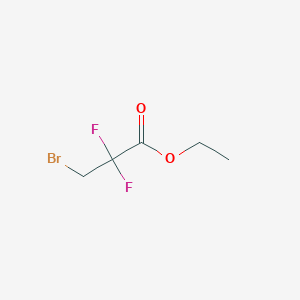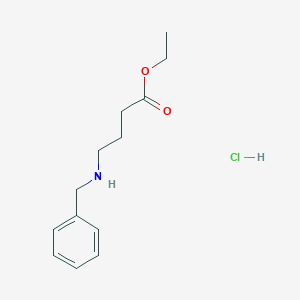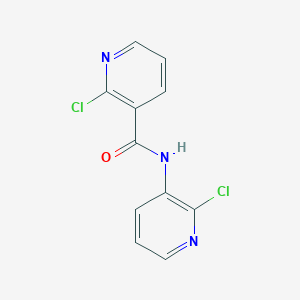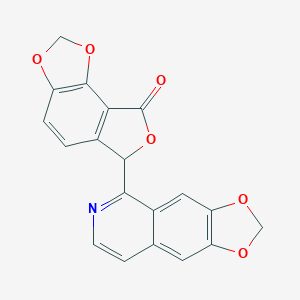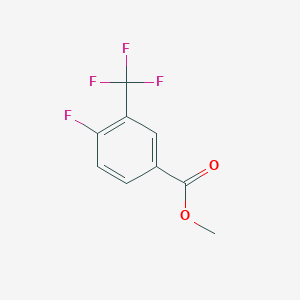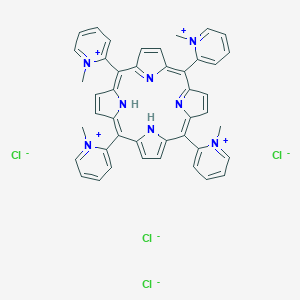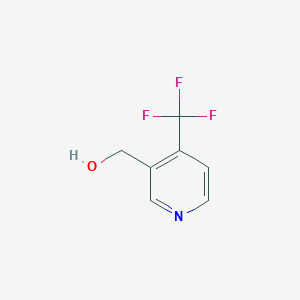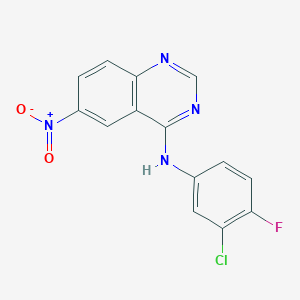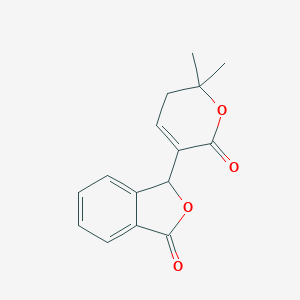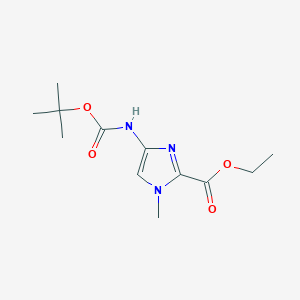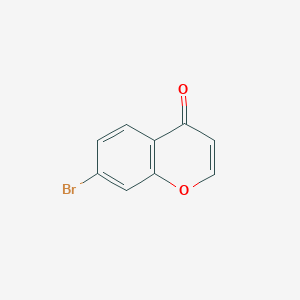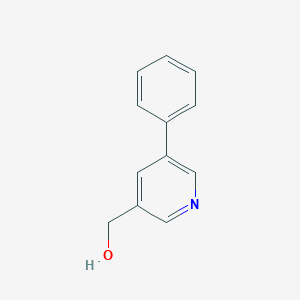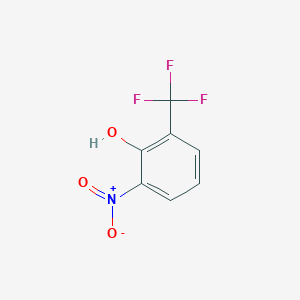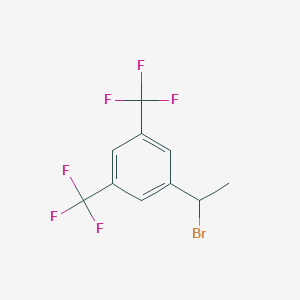
1-(1-溴乙基)-3,5-双(三氟甲基)苯
描述
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3BrF6 . It is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for electrophilic organic and organometallic cations .
Molecular Structure Analysis
The molecular structure of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene consists of a benzene ring substituted with a bromoethyl group and two trifluoromethyl groups .Chemical Reactions Analysis
While specific chemical reactions involving 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene are not available, similar compounds like 1-Bromo-3-(trifluoromethoxy)benzene have been known to undergo Diels-Alder reactions with lithium diisopropylamide (LDA) in THF and furan .Physical And Chemical Properties Analysis
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene is a clear colorless liquid with a refractive index of 1.4255-1.4295 at 20°C . It is immiscible with water . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 215.5±35.0 °C at 760 mmHg, and a flash point of 97.3±21.8 °C .科学研究应用
有机金属合成和功能化材料
1-溴-3,5-双(三氟甲基)苯已被确定为制备有机金属化合物的重要起始原料。其用途在 3,5-双(三氟甲基)苯基镁、-锂和 -铜中间体的合成中得到体现,这些中间体对于各种合成应用至关重要。这些中间体可用作构建复杂分子的构件,在材料科学、催化和药物学中具有潜在应用 (Porwisiak 和 Schlosser,1996).
格氏试剂制备中的安全性和效率提高
已经开发出一种改进的 3,5-双(三氟甲基)苯溴化方法,以促进 3,5-双(三氟甲基)苯基格氏试剂的安全高效制备。众所周知,这些试剂在某些条件下具有潜在爆炸性。然而,通过仔细的方法调整,可以安全地制备和利用它们来推进有机合成中的中间体,展示了该化合物在提高化学过程的安全性和效率方面的意义 (Leazer 等人,2003).
新型农药合成
该化合物在新型农药的合成中起着至关重要的作用,例如双氟苯脲,它对害虫表现出有效的生长迟滞活性。该应用强调了该化合物在农业化学和害虫管理策略中的重要性。通过作为多步合成过程中的前体,它有助于开发有效的害虫控制解决方案,突出了其在加强作物保护和粮食安全方面的更广泛意义 (刘安灿,2015).
先进材料开发
此外,该化合物的衍生物用于合成新材料,例如含氟聚醚和聚醚酰亚胺。这些材料具有独特的性能,包括低介电常数和高热稳定性,使其适用于电子、航空航天和汽车工业。由 1-溴-3,5-双(三氟甲基)苯衍生物合成此类材料说明了该化合物对具有重要工业和技术价值的先进材料开发的贡献 (Fitch 等人,2003).
安全和危害
属性
IUPAC Name |
1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJHYPQTIIFNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513649 | |
| Record name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |
CAS RN |
160376-84-1 | |
| Record name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

